molecular formula C26H22O5 B11147316 (3,4-dimethoxyphenyl)(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

(3,4-dimethoxyphenyl)(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

Cat. No.: B11147316
M. Wt: 414.4 g/mol
InChI Key: XSWMQDGNMJTJEY-RMKNXTFCSA-N
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Description

3-(3,4-DIMETHOXYBENZOYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with a dimethoxybenzoyl group and a phenylpropenyl ether group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYBENZOYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Dimethoxybenzoyl Group: This step often involves acylation reactions using 3,4-dimethoxybenzoic acid or its derivatives.

    Attachment of the Phenylpropenyl Ether Group: This can be accomplished through etherification reactions using cinnamyl alcohol or related compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYBENZOYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,4-DIMETHOXYBENZOYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3,4-DIMETHOXYBENZOYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({[(3,4-DIMETHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]-2-METHOXYPHENYL (2E)-3-PHENYL-2-PROPENOATE
  • 1-[(E)-(2-{2-[(3,4-DIMETHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]-2-NAPHTHYL 4-CHLOROBENZOATE

Uniqueness

Compared to similar compounds, 3-(3,4-DIMETHOXYBENZOYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN stands out due to its specific substitution pattern on the benzofuran core, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C26H22O5/c1-28-24-12-10-19(15-25(24)29-2)26(27)22-17-31-23-13-11-20(16-21(22)23)30-14-6-9-18-7-4-3-5-8-18/h3-13,15-17H,14H2,1-2H3/b9-6+

InChI Key

XSWMQDGNMJTJEY-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC=CC4=CC=CC=C4)OC

Origin of Product

United States

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